Cas no 1313738-71-4 (pyrrolo[1,2-b]pyridazin-4-amine)
![pyrrolo[1,2-b]pyridazin-4-amine structure](https://ja.kuujia.com/scimg/cas/1313738-71-4x500.png)
pyrrolo[1,2-b]pyridazin-4-amine 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-b]pyridazin-4-ylamine
- pyrrolo[1,2-b]pyridazin-4-amine
- P12640
- AKOS015949496
- MFCD19443968
- PB18284
- DTXSID801303407
- Pyrrolo[1,2-b]pyridazin-4...
- 1313738-71-4
- SY234085
- AS-51420
- CS-0048720
- Pyrrolo[1,2-b]pyridazin-4-ylaMine
-
- MDL: MFCD19443968
- インチ: InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2
- InChIKey: RZDNUSWOUZKGEC-UHFFFAOYSA-N
- SMILES: NC1=CC=NN2C=CC=C12
計算された属性
- 精确分子量: 133.063997236g/mol
- 同位素质量: 133.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
- XLogP3: 0.4
pyrrolo[1,2-b]pyridazin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D499867-1G |
pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 97% | 1g |
$1550 | 2025-02-18 | |
eNovation Chemicals LLC | D499867-250MG |
pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 97% | 250mg |
$620 | 2024-07-21 | |
Chemenu | CM106468-1g |
Pyrrolo[1,2-b]pyridazin-4-ylaMine |
1313738-71-4 | 95%+ | 1g |
$1152 | 2022-06-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW2011002-250MG |
pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 97% | 250MG |
¥ 3,306.00 | 2023-04-03 | |
eNovation Chemicals LLC | D499867-100mg |
pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 97% | 100mg |
$370 | 2024-07-21 | |
Enamine | BBV-39710815-1.0g |
pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 95% | 1.0g |
$0.0 | 2023-01-15 | |
1PlusChem | 1P000WHO-500mg |
Pyrrolo[1,2-b]pyridazin-4-amine |
1313738-71-4 | 95% | 500mg |
$921.00 | 2025-02-18 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y60317-250mg |
Pyrrolo[1,2-b]pyridazin-4... |
1313738-71-4 | 95% | 250mg |
¥7630.00 | 2023-09-15 | |
abcr | AB485455-250mg |
Pyrrolo[1,2-b]pyridazin-4-ylamine; . |
1313738-71-4 | 250mg |
€972.50 | 2025-02-15 | ||
A2B Chem LLC | AA41308-250mg |
Pyrrolo[1,2-b]pyridazin-4-ylamine |
1313738-71-4 | 95% | 250mg |
$547.00 | 2024-04-20 |
pyrrolo[1,2-b]pyridazin-4-amine 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
pyrrolo[1,2-b]pyridazin-4-amineに関する追加情報
Recent Advances in Pyrrolo[1,2-b]pyridazin-4-amine (CAS: 1313738-71-4) Research: A Comprehensive Review
Pyrrolo[1,2-b]pyridazin-4-amine (CAS: 1313738-71-4) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and versatile pharmacological properties. Recent studies have highlighted its potential as a key building block for the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. This research brief aims to provide an in-depth analysis of the latest advancements in the synthesis, characterization, and biological evaluation of pyrrolo[1,2-b]pyridazin-4-amine derivatives, with a particular focus on their mechanism of action and therapeutic applications.
The synthesis of pyrrolo[1,2-b]pyridazin-4-amine derivatives has been a subject of intense research, with several innovative methodologies reported in the past year. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis of pyrrolo[1,2-b]pyridazin-4-amine derivatives using a copper-catalyzed cyclization reaction, achieving high yields and excellent regioselectivity. This method offers a significant improvement over traditional approaches, which often suffer from low yields and complex purification steps. Furthermore, the structural diversity of these derivatives has been expanded through the introduction of various substituents at the 2-, 3-, and 6-positions of the pyrrolo[1,2-b]pyridazine core, enabling the fine-tuning of their pharmacological properties.
In terms of biological activity, pyrrolo[1,2-b]pyridazin-4-amine derivatives have shown remarkable potential as kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported the discovery of a series of pyrrolo[1,2-b]pyridazin-4-amine-based compounds with potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These compounds exhibited nanomolar IC50 values and demonstrated significant anti-proliferative effects in cancer cell lines, including breast and lung cancer. The study also provided insights into the binding mode of these inhibitors through molecular docking and X-ray crystallography, revealing key interactions with the ATP-binding pocket of the kinases.
Beyond oncology, pyrrolo[1,2-b]pyridazin-4-amine derivatives have also been explored for their anti-inflammatory and antimicrobial properties. A study published in European Journal of Medicinal Chemistry (2023) identified several derivatives with potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential utility in treating inflammatory diseases like rheumatoid arthritis. Additionally, some derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA and ESBL-producing E. coli. These findings underscore the versatility of the pyrrolo[1,2-b]pyridazin-4-amine scaffold in drug discovery.
In conclusion, the recent advancements in the synthesis and biological evaluation of pyrrolo[1,2-b]pyridazin-4-amine derivatives highlight their significant potential as therapeutic agents across multiple disease areas. The development of novel synthetic methodologies and the elucidation of their mechanism of action have paved the way for further optimization and clinical translation. Future research should focus on addressing the challenges associated with pharmacokinetic properties and toxicity profiles to accelerate the development of these compounds into viable drug candidates.
1313738-71-4 (pyrrolo[1,2-b]pyridazin-4-amine) Related Products
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 25020-13-7(Fructose-histidine)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 917096-37-8((Z)-Fluvoxamine -)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
